molecular formula C13H24N4O2 B2987632 6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 565171-10-0

6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2987632
CAS No.: 565171-10-0
M. Wt: 268.361
InChI Key: RQEGSAIGRHEBOU-UHFFFAOYSA-N
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Description

6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a central pyrimidine-dione core substituted with a butyl group at the N1 position and a pentylamino group at the C5 position. Its molecular formula is C₁₃H₂₄N₄O₂, with a molecular weight of 284.35 g/mol (exact mass: 284.1856).

Properties

IUPAC Name

6-amino-1-butyl-5-(pentylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-3-5-7-8-15-10-11(14)17(9-6-4-2)13(19)16-12(10)18/h15H,3-9,14H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEGSAIGRHEBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(N(C(=O)NC1=O)CCCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 565171-10-0 (referenced in safety guidelines) .
  • Safety : Precautionary measures include handling with proper safety protocols (e.g., P201: "Obtain special instructions before use") .

Comparison with Similar Compounds

Tetrahydropyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine-2,4-dione Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
6-Amino-1-butyl-5-(pentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: Butyl; C5: Pentylamino C₁₃H₂₄N₄O₂ 284.35 Hydrophobic alkyl chains; potential antitumor activity
6-Amino-1-butyl-5-(cyclopentylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: Butyl; C5: Cyclopentylamino C₁₃H₂₂N₄O₂ 266.34 Cyclic alkyl substituent; enhanced stereochemical rigidity
6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: Butyl; C5: 3-Methylbutylamino C₁₃H₂₄N₄O₂ 284.35 Branched alkyl chain; improved lipophilicity
6-Amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: H; C5: Benzylamino C₁₁H₁₄N₄O₂ 234.26 Aromatic substituent; potential for π-π interactions in drug binding
6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione N1: Benzyl; C5: Butylamino C₁₅H₂₀N₄O₂ 288.35 Bulky aromatic N1 group; possible CNS activity

Key Observations:

Cyclic Substituents (Cyclopentylamino): Introduce conformational constraints, which may optimize binding to specific enzyme pockets . Aromatic Groups (Benzyl): Benzylamino or N1-benzyl substituents enable interactions with aromatic residues in proteins, relevant to kinase or receptor targeting .

Molecular Weight Trends :

  • Compounds with bulkier substituents (e.g., N1-benzyl) exhibit higher molecular weights (~288 g/mol), which may affect pharmacokinetic properties like absorption and distribution .

Synthetic Accessibility: Derivatives with simple alkyl chains (e.g., pentylamino) are synthesized via nucleophilic substitution or condensation reactions, while benzyl-containing analogs require protective-group strategies .

Reported Applications: Antitumor Activity: Derivatives like 2,4-dioxo-tetrahydropyrimidines are patented for tumor treatment, likely via inhibition of DNA repair enzymes . Antiviral Potential: Pyrimidine-dione analogs with hydrophobic substituents show activity against HIV reverse transcriptase .

Research Findings and Data Gaps

  • Structural Data : Crystallographic studies on related compounds (e.g., 6-(3,5-dimethylbenzyl)-5-ethyl derivatives) reveal planar pyrimidine-dione cores and hydrogen-bonding networks critical for stability .
  • Safety Profiles: Limited toxicity data exist for the pentylamino derivative, though precautionary measures (e.g., P201/P202) are advised .
  • Pharmacological Data : Further in vitro/in vivo studies are needed to correlate substituent modifications with specific biological activities.

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